molecular formula C10H11Cl2N3 B1405775 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1449117-31-0

2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1405775
CAS No.: 1449117-31-0
M. Wt: 244.12 g/mol
InChI Key: HIFIAVFRPYSKEN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₁Cl₂N₃ Molecular Weight: 244.13 g/mol CAS Number: 1449117-31-0 Structure: This bicyclic compound features a tetrahydropyrido[4,3-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a cyclopropyl group at position 4.

Properties

IUPAC Name

2,4-dichloro-6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c11-9-7-5-15(6-1-2-6)4-3-8(7)13-10(12)14-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFIAVFRPYSKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC3=C(C2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dichloropyrimidine and cyclopropylamine.

    Cyclization Reaction: The cyclopropylamine is reacted with 2,4-dichloropyrimidine under controlled conditions to form the tetrahydropyrido[4,3-d]pyrimidine core.

    Chlorination: The resulting intermediate is then chlorinated to introduce the chlorine atoms at the 2 and 4 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Functionalization Reactions

The chlorines at positions 2 and 4 undergo nucleophilic substitution with amines, alcohols, or thiols.

Amine Substitution

  • Primary/Secondary Amines : React in DMF or DMSO at 80–110°C with Et₃N to yield mono- or di-substituted derivatives .

    • Example: Reaction with morpholine produces 2-morpholino-4-chloro analogs (yield: 85–92%) .

  • Aromatic Amines : Require Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation .

Alkoxylation and Thiolation

  • Methanol/Thiophenol : Substitution occurs at position 4 under basic conditions (K₂CO₃, DMF), leaving position 2 chlorine intact .

    • Example: 4-methoxy derivatives form in 70–75% yield .

Catalytic Cross-Coupling Reactions

The compound participates in palladium-mediated transformations:

Reaction TypeConditionsProductsYield
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acid, K₂CO₃6-Aryl analogs60–68%
Heck CouplingPd(OAc)₂, Bu₄NBr, acrylatesAlkenyl derivatives55–62%

Regioselectivity : Position 2 is more reactive than position 4 due to reduced steric hindrance .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions:

  • Hydrolysis : Concentrated HCl at reflux opens the pyrimidine ring, yielding 6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one .

  • Rearrangement : Heating with PCl₅ induces ring contraction to pyrido[3,4-e] triazolo derivatives .

Comparative Reactivity Analysis

The cyclopropyl group at position 6 enhances steric bulk, moderating reaction rates compared to non-cyclopropyl analogs:

DerivativeReaction with Morpholine (Yield)
6-Cyclopropyl85%
6-Methyl92%
6-H95%

Electronic Effects : The cyclopropyl group slightly electron-donates via conjugation, reducing electrophilicity at adjacent positions .

Biological Activity

2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS No. 1449117-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer effects and other biological activities based on recent research findings.

  • Molecular Formula : C10_{10}H11_{11}Cl2_{2}N3_{3}
  • Molecular Weight : 244.12 g/mol
  • Purity : Typically available in high purity (>95%).
  • Storage Conditions : Should be stored in a sealed container at -20°C to maintain stability.

Anticancer Properties

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer activities. In particular, compounds similar to 2,4-Dichloro-6-cyclopropyl have demonstrated:

  • Cytotoxic Effects : These compounds have shown dose-dependent cytotoxicity against various cancer cell lines including breast (MD-MBA-231), colon (HT-29), and bladder (T-24) cancer cells. The mechanism involves activation of pro-apoptotic pathways leading to cell cycle arrest and apoptosis induction .
  • Mechanisms of Action :
    • Activation of different signaling pathways that promote apoptosis.
    • Induction of cell cycle arrest through modulation of cyclin-dependent kinases (CDKs).
    • Potential inhibition of key oncogenic pathways, although specific pathways for this compound require further elucidation.

Other Biological Activities

In addition to anticancer properties, 2,4-Dichloro-6-cyclopropyl has been investigated for other biological activities:

  • Enzyme Inhibition : Preliminary data suggest that related compounds may act as inhibitors for certain kinases involved in cancer progression.
  • Antimicrobial Activity : Some pyrido[4,3-d]pyrimidine derivatives have shown promise as antimicrobial agents, though specific data on this compound is limited.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that modifications to the cyclopropyl group significantly enhanced anticancer activity compared to non-cyclopropylated analogs.

CompoundCell LineIC50 (µM)Mechanism
HC-6MD-MBA-2315.0Apoptosis via CDK inhibition
HC-7HT-297.5Cell cycle arrest
HC-8T-246.0Pro-apoptotic signaling

Study 2: Signaling Pathway Analysis

Another investigation focused on the signaling pathways activated by these compounds. It was found that they could activate both transcription-dependent and independent pathways leading to apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit promising anticancer properties. Specifically, compounds similar to 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines through the modulation of cell signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Properties
There is evidence suggesting that this compound possesses antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

3. Neurological Applications
The structural similarities of this compound to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may have protective effects on neuronal cells under oxidative stress conditions .

Agricultural Applications

1. Herbicide Development
The compound has been investigated for its potential as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Its efficacy against certain weed species has been documented in field trials, indicating that it could serve as a selective herbicide without adversely affecting crop yield .

2. Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been shown to enhance growth parameters such as root elongation and leaf area under controlled conditions, suggesting its utility in agricultural practices aimed at improving crop performance .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells via PI3K/Akt pathway modulation
Antimicrobial PropertiesEffective against both Gram-positive and Gram-negative bacteria
Neurological ApplicationsNeuroprotective effects under oxidative stress conditions
Herbicide DevelopmentSelectively inhibits weed growth without affecting crops
Plant Growth RegulationEnhances root elongation and leaf area in various plant species

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Compound Name Substituents Molecular Formula Key Properties/Activities References
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Benzyl at position 6 C₁₆H₁₅Cl₂N₃ Enhanced lipophilicity; used as intermediates in kinase inhibitor synthesis .
2-Cyclopropyl-4-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Ethyl at position 4, cyclopropyl at 6 C₁₁H₁₆N₃Cl Improved metabolic stability compared to benzyl analogues; explored in ERK2 inhibition .
2-tert-Butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine tert-Butyl at position 2 C₁₁H₁₇N₃ Bulky substituent reduces binding affinity to some kinases due to steric hindrance .

Bioisosteric Replacements and Fused-Ring Analogues

Compound Name Structural Variation Key Findings References
4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine Thieno ring fused at positions 4,3-d Lower molecular weight (239.72 g/mol); sulfur atom enhances π-stacking but reduces solubility .
N-(4-Hydroxy-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)isonicotinamide Tosyl and isonicotinamide substituents Exhibited analgesic/anti-inflammatory activity (IC₅₀ = 231 μM); nitrobenzamide derivatives showed neuropathic pain efficacy .
3-Substituted-7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrimidine core with methyl Tested for antimycobacterial activity; structural diversity impacts target selectivity .

Kinase-Targeted Analogues

  • ERK2 Inhibitors : Tetrahydropyrido[3,4-d]pyrimidines (e.g., Blake et al., 2014) differ in ring fusion position (3,4-d vs. 4,3-d), leading to distinct binding kinetics in MAPK pathways .
  • Biotin Biosynthesis Inhibitors : Pyridoxal 5’-phosphate-dependent transaminase inhibitors (Liu et al., 2017) feature carboxylate groups, contrasting with the chlorine/cyclopropyl motifs in the target compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?

The synthesis typically involves cyclocondensation of pyridine and pyrimidine precursors or multicomponent reactions. For example, halogenation at the 2- and 4-positions can be achieved using POCl₃ or PCl₅ under reflux conditions. The cyclopropyl group is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. A review highlights that pyrido[4,3-d]pyrimidines are often synthesized from tetrahydropyridine intermediates, with chloro-substituents added in late-stage functionalization .

Q. What analytical techniques are critical for structural characterization of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions and hydrogen environments (e.g., cyclopropyl protons appear as distinct multiplet signals).
  • X-ray Crystallography : For unambiguous determination of molecular geometry, as demonstrated for related tetrahydropyrido[4,3-d]pyrimidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns.

Q. What safety protocols are recommended for handling and storing this compound?

  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of chloro substituents .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Waste Disposal : Collect halogenated waste separately and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Systematic optimization involves:

  • Temperature Control : Lower temperatures (0–5°C) during cyclopropyl group introduction to minimize side reactions.
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aromatic substituents .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 2- and 4-chloro positions .

Q. What strategies address contradictions in reported reaction efficiencies for similar derivatives?

  • Design of Experiments (DOE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, stoichiometry).
  • Mechanistic Studies : Probe reaction pathways via in situ IR or LC-MS monitoring to identify rate-limiting steps .
  • Comparative Analysis : Benchmark against literature methods for pyrido[4,3-d]pyrimidines with electron-withdrawing groups .

Q. How does the cyclopropyl moiety influence the compound’s reactivity and stability?

  • Steric Effects : The cyclopropyl group imposes torsional strain, potentially accelerating ring-opening reactions under acidic conditions.
  • Electronic Effects : The saturated cyclopropane may donate electron density via hyperconjugation, affecting nucleophilic substitution kinetics at the 2- and 4-positions .
  • Stability : Cyclopropane’s strain energy may predispose the compound to thermal degradation, necessitating storage at low temperatures .

Q. What computational tools predict regioselectivity in substitution reactions involving this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 vs. C-4 chloro positions) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states to rationalize solvent-dependent selectivity .

Q. How can researchers assess biological activity given limited toxicity data?

  • In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or CDK2) due to structural similarity to known pyrimidine-based inhibitors .
  • Toxicogenomics : Profile gene expression changes in cell lines (e.g., HepG2) to infer potential hepatotoxicity .
  • Safe Handling : Assume acute toxicity and adhere to ALARA principles (As Low As Reasonably Achievable) during bioassays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.